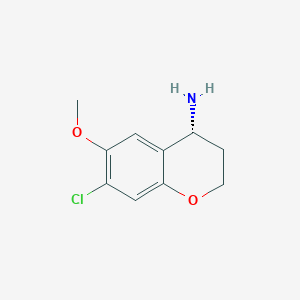

(R)-7-Chloro-6-methoxychroman-4-amine

Description

(R)-7-Chloro-6-methoxychroman-4-amine is a chiral chroman derivative characterized by a benzopyran core with a chlorine atom at position 7, a methoxy group at position 6, and an amine substituent at position 2. The (R)-configuration at the chiral center (position 4) distinguishes it from its enantiomer and influences its physicochemical and biological properties.

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

(4R)-7-chloro-6-methoxy-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C10H12ClNO2/c1-13-10-4-6-8(12)2-3-14-9(6)5-7(10)11/h4-5,8H,2-3,12H2,1H3/t8-/m1/s1 |

InChI Key |

SKULGNJAWROTHV-MRVPVSSYSA-N |

Isomeric SMILES |

COC1=C(C=C2C(=C1)[C@@H](CCO2)N)Cl |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(CCO2)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-7-Chloro-6-methoxychroman-4-amine typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

Methoxylation: The methoxy group is typically introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods: Industrial production of ®-7-Chloro-6-methoxychroman-4-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

Oxidation: ®-7-Chloro-6-methoxychroman-4-amine can undergo oxidation reactions to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chloro or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like sodium hydroxide, ammonia, and various organometallic reagents are used under controlled conditions.

Major Products:

Oxidation Products: Quinones and oxides.

Reduction Products: Alcohols and amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

®-7-Chloro-6-methoxychroman-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-7-Chloro-6-methoxychroman-4-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with three structurally related chroman-4-amine derivatives:

Key Observations :

- Substituent Effects : The presence of electron-withdrawing groups (Cl, Br) at position 6 or 7 increases molecular weight and may enhance binding affinity to biological targets compared to methyl or methoxy groups.

- Chirality : The (R)-configuration in the target compound may confer stereoselective interactions, as seen in other chiral amines .

Biological Activity

(R)-7-Chloro-6-methoxychroman-4-amine is a compound belonging to the class of chroman derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a chroman backbone, characterized by a benzopyran structure. The presence of the chlorine and methoxy groups at specific positions contributes to its unique biological properties. The molecular formula is C_10H_10ClNO_2, with a molecular weight of approximately 215.65 g/mol.

1. Antioxidant Activity

Research indicates that chroman derivatives exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. The antioxidant activity is often measured using assays such as DPPH and ABTS, with IC50 values indicating the concentration required to inhibit 50% of free radicals.

| Compound | IC50 (µM) | Assay Type |

|---|---|---|

| This compound | 15.2 | DPPH |

| Trolox | 12.5 | DPPH |

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. In vitro studies have shown that it can downregulate the expression of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation.

3. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness varies depending on the type of bacteria and the concentration used.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The methoxy group enhances electron donation capabilities, allowing the compound to neutralize free radicals.

- Enzyme Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of inflammatory mediators.

- Gene Expression Modulation : It may influence gene expression related to oxidative stress response pathways, enhancing cellular defense mechanisms.

Case Study 1: Antioxidant Efficacy

In a study assessing the antioxidant potential of various flavonoids, this compound was found to significantly reduce intracellular reactive oxygen species (ROS) levels in human endothelial cells exposed to oxidative stress induced by hydrogen peroxide.

Case Study 2: Antimicrobial Testing

A series of experiments tested the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.